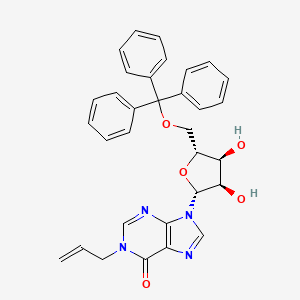

1-allyl-5''-O-tritylinosine

Beschreibung

1-allyl-5’-O-tritylinosine is a nucleoside derivative known for its significant biological activities. It is an allosteric inhibitor of the enzyme thymidine phosphorylase, which plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones .

Eigenschaften

Molekularformel |

C32H30N4O5 |

|---|---|

Molekulargewicht |

550.6 g/mol |

IUPAC-Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1-prop-2-enylpurin-6-one |

InChI |

InChI=1S/C32H30N4O5/c1-2-18-35-20-34-29-26(30(35)39)33-21-36(29)31-28(38)27(37)25(41-31)19-40-32(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,25,27-28,31,37-38H,1,18-19H2/t25-,27-,28-,31-/m1/s1 |

InChI-Schlüssel |

WUKAFOPIIOGNJA-QWOIFIOOSA-N |

Isomerische SMILES |

C=CCN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |

Kanonische SMILES |

C=CCN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-5’-O-tritylinosine typically involves the protection of inosine derivatives. One efficient method is the microwave-assisted synthesis, which allows for the protection of inosine derivatives in significantly higher yields and shorter reaction times compared to standard thermal conditions

Industrial Production Methods

While specific industrial production methods for 1-allyl-5’-O-tritylinosine are not well-documented, the general principles of nucleoside derivative synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be particularly advantageous in an industrial setting due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Allyl-5'-O-Tritylinosin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Allylgruppe kann oxidiert werden, um Epoxide oder andere sauerstoffhaltige Derivate zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, insbesondere an der Allylgruppe, um gesättigte Derivate zu bilden.

Substitution: Die Tritylgruppe kann unter geeigneten Bedingungen durch andere Schutzgruppen oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen m-Chlorperbenzoesäure (m-CPBA) und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation der Allylgruppe zu Epoxiden führen, während die Reduktion gesättigte Derivate erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

1-Allyl-5'-O-Tritylinosin übt seine Wirkungen aus, indem es die Thymidinphosphorylase allosterisch hemmt. Dieses Enzym katalysiert die reversible Phosphorolyse von Pyrimidin-Desoxynukleosiden zu 2-Desoxy-D-ribose-1-phosphat und ihren entsprechenden Pyrimidinbasen. Durch die Hemmung dieses Enzyms verhindert 1-Allyl-5'-O-Tritylinosin die Bildung neuer Blutgefäße und hemmt so die Angiogenese. Dieser Mechanismus ist besonders wichtig im Kontext der Krebstherapie, da die Hemmung der Angiogenese das Tumorwachstum und die Metastasierung eindämmen kann.

Wirkmechanismus

1-allyl-5’-O-tritylinosine exerts its effects by allosterically inhibiting thymidine phosphorylase . This enzyme catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases . By inhibiting this enzyme, 1-allyl-5’-O-tritylinosine prevents the formation of new blood vessels, thereby inhibiting angiogenesis. This mechanism is particularly important in the context of cancer therapy, where inhibiting angiogenesis can restrict tumor growth and metastasis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5'-O-Tritylinosin (KIN59): Diese Verbindung ist 1-Allyl-5'-O-Tritylinosin strukturell ähnlich und hemmt ebenfalls die Thymidinphosphorylase.

5'-O-Trityluridin: Ein weiteres Nukleosid-Derivat mit ähnlichen Schutzgruppen, aber unterschiedlichen Basenkomponenten.

5'-O-Tritylcytidin: Ähnlich wie 1-Allyl-5'-O-Tritylinosin, aber mit einer Cytidinbase anstelle von Inosin.

Einzigartigkeit

1-Allyl-5'-O-Tritylinosin ist aufgrund des Vorhandenseins der Allylgruppe einzigartig, die verschiedene chemische Reaktionen eingehen kann und so eine vielseitige Plattform für weitere chemische Modifikationen bietet. Darüber hinaus macht seine spezifische Hemmung der Thymidinphosphorylase es zu einer wertvollen Verbindung für die Untersuchung der Angiogenese und die Entwicklung von Antikrebstherapien .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.